

# Application Notes and Protocols: CENTA for the Detection of $\beta$ -Lactamase Activity

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## Compound of Interest

Compound Name: Centa

Cat. No.: B3026497

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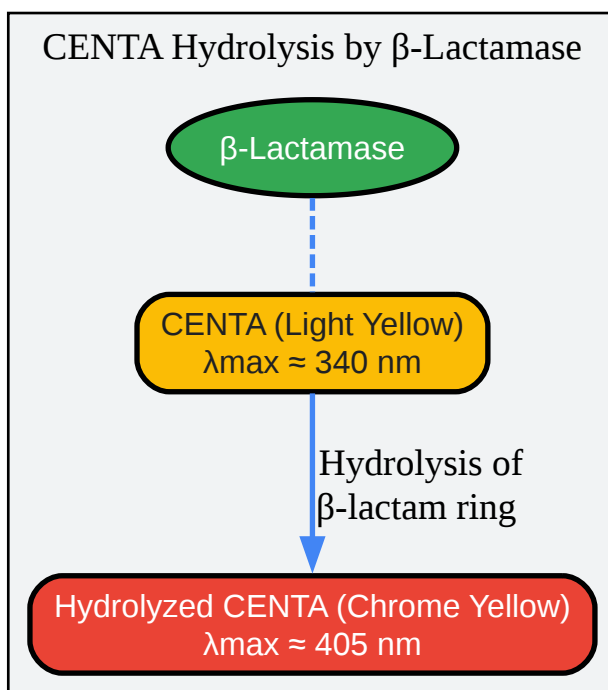
For Researchers, Scientists, and Drug Development Professionals

## Introduction

$\beta$ -lactamases are a diverse family of enzymes produced by bacteria that confer resistance to  $\beta$ -lactam antibiotics such as penicillins and cephalosporins. The detection and characterization of  $\beta$ -lactamase activity are crucial for understanding resistance mechanisms and for the development of new antibiotics and  $\beta$ -lactamase inhibitors. **CENTA** is a chromogenic cephalosporin substrate that provides a reliable and convenient method for the kinetic analysis of  $\beta$ -lactamases and for screening potential inhibitors. Upon hydrolysis by a  $\beta$ -lactamase, **CENTA** undergoes a distinct color change, allowing for the spectrophotometric quantification of enzyme activity.<sup>[1][2][3][4]</sup>

## Principle of the Assay

**CENTA** is a cephalosporin derivative that contains a  $\beta$ -lactam ring. When a  $\beta$ -lactamase enzyme is present, it catalyzes the hydrolysis of the amide bond in the  $\beta$ -lactam ring. This irreversible reaction leads to the opening of the ring and the release of a chromophore. The intact **CENTA** molecule is light yellow, and upon hydrolysis, it turns to a chrome yellow color, which can be quantified by measuring the increase in absorbance at approximately 405 nm.<sup>[2][3][4]</sup> The rate of this color change is directly proportional to the  $\beta$ -lactamase activity.



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**Figure 1:** Signaling pathway of **CENTA** hydrolysis by  $\beta$ -lactamase.

## Advantages of CENTA

**CENTA** offers several advantages over other chromogenic substrates like nitrocefin:

- **High Aqueous Solubility:** Unlike nitrocefin, which requires stock solutions to be prepared in organic solvents like DMSO or DMF, **CENTA** is highly soluble in aqueous buffers.[5][6] This simplifies assay preparation and avoids potential solvent effects on enzyme activity.
- **Stability:** **CENTA** exhibits greater stability in the presence of serum compared to nitrocefin, making it a more robust substrate for assays in complex biological matrices.[4][6]
- **Favorable Kinetics for Certain Enzymes:** For some  $\beta$ -lactamases, such as the OXA-2 class D enzyme, **CENTA** does not exhibit the initial "burst" of activity seen with nitrocefin, which can simplify kinetic analysis.[5]

## Comparison with Nitrocefin

While both **CENTA** and nitrocefin are effective chromogenic substrates, they have distinct properties that make them suitable for different applications.

Feature	CENTA	Nitrocefin
Color Change	Light yellow to chrome yellow[2][3]	Yellow to red[7]
Wavelength (Intact)	~340 nm[3][4]	~380-390 nm[6][7]
Wavelength (Hydrolyzed)	~405 nm[2][3][4]	~486-500 nm[6][7]
Molar Extinction Coefficient ( $\Delta\epsilon$ )	+6,400 M <sup>-1</sup> cm <sup>-1</sup> at 405 nm[5]	+17,500 M <sup>-1</sup> cm <sup>-1</sup> at 486 nm[5]
Aqueous Solubility	High[5][6]	Requires DMSO or DMF[5][6]
Suitability for Plate Assays	Not practical for direct colony detection on agar plates[1][5]	Can be used for direct colony testing[6]

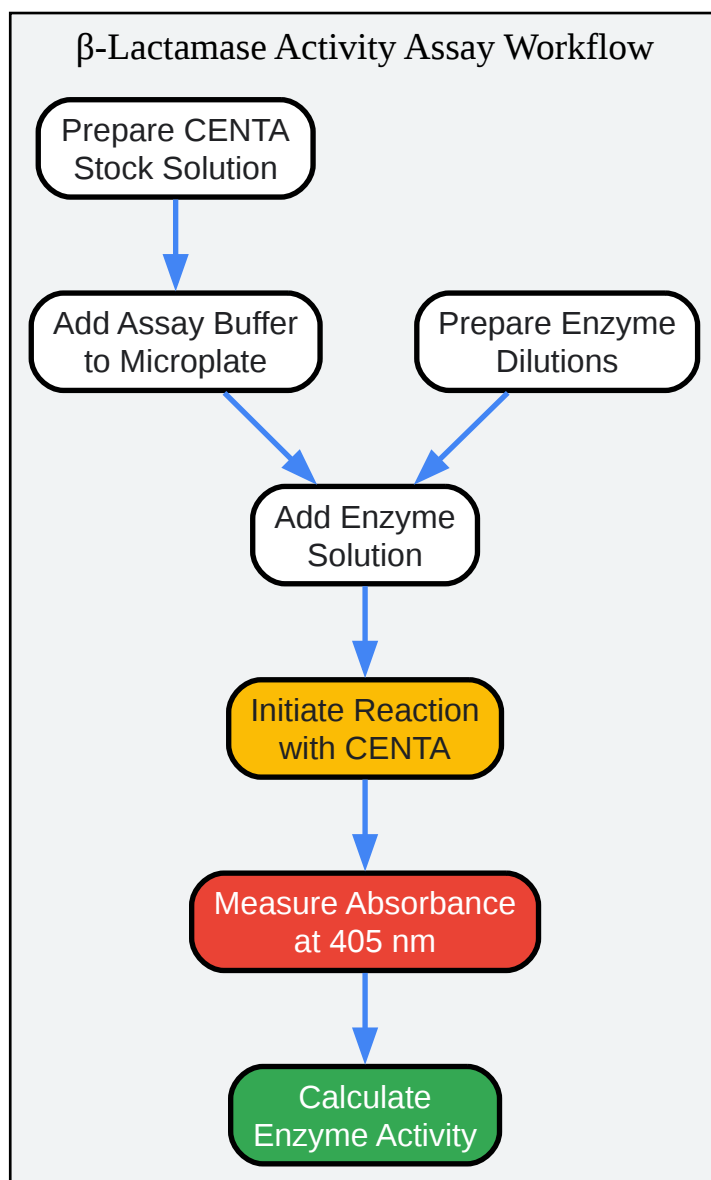
## Experimental Protocols

### Materials

- **CENTA**  $\beta$ -Lactamase Substrate (Biotechnology Grade)[8][9]
- $\beta$ -lactamase enzyme (purified or in crude extract)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
- 96-well microplates (clear, flat-bottom)
- Pipettes and tips
- For inhibitor screening:  $\beta$ -lactamase inhibitors

### Protocol 1: Detection of $\beta$ -Lactamase Activity

This protocol is designed to measure the activity of a  $\beta$ -lactamase sample.



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**Figure 2:** Experimental workflow for β-lactamase activity detection.

1. Preparation of Reagents:

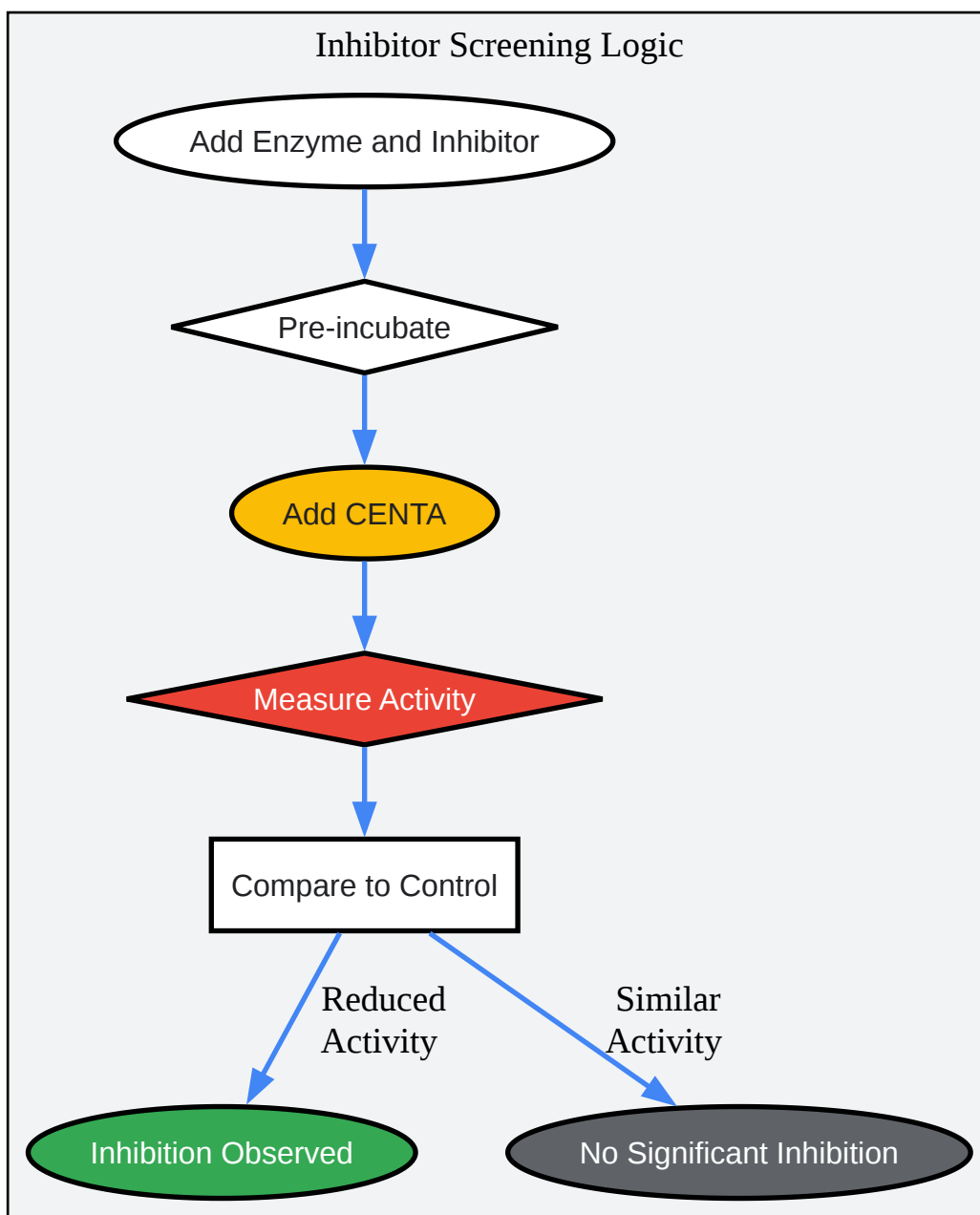
- **CENTA Stock Solution:** Prepare a 10 mM stock solution of **CENTA** in the assay buffer. Store protected from light at -20°C.
- **Working CENTA Solution:** Dilute the stock solution to the desired final concentration (e.g., 100 μM) in the assay buffer just before use.
- **Enzyme Solution:** Prepare serial dilutions of the β-lactamase sample in the assay buffer.

2. Assay Procedure: a. To each well of a 96-well microplate, add 50  $\mu\text{L}$  of the assay buffer. b. Add 25  $\mu\text{L}$  of the diluted enzyme solution to the respective wells. Include a negative control with buffer only. c. Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes. d. Initiate the reaction by adding 25  $\mu\text{L}$  of the working **CENTA** solution to each well. e. Immediately measure the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader.

3. Data Analysis: a. Plot the absorbance at 405 nm against time for each enzyme concentration. b. Determine the initial reaction velocity ( $V_0$ ) from the linear portion of the curve. c. Enzyme activity can be calculated using the Beer-Lambert law: Activity ( $\mu\text{mol}/\text{min}/\text{mL}$ ) = (Slope of linear phase  $\times$  Total assay volume) / ( $\Delta\epsilon \times$  Path length  $\times$  Enzyme volume) where  $\Delta\epsilon = +6,400 \text{ M}^{-1}\text{cm}^{-1}$

## Protocol 2: Screening for $\beta$ -Lactamase Inhibitors

This protocol is adapted for high-throughput screening of potential  $\beta$ -lactamase inhibitors.



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**Figure 3:** Logical relationship for  $\beta$ -lactamase inhibitor screening.

1. Preparation of Reagents:

- Prepare **CENTA** and enzyme solutions as described in Protocol 1.
- Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.

2. Assay Procedure: a. To each well of a 96-well microplate, add 50  $\mu\text{L}$  of the assay buffer. b. Add 10  $\mu\text{L}$  of the inhibitor solution to the test wells. Add 10  $\mu\text{L}$  of buffer to the positive control (no inhibitor) and negative control (no enzyme) wells. c. Add 20  $\mu\text{L}$  of the diluted enzyme solution to the test and positive control wells. Add 20  $\mu\text{L}$  of buffer to the negative control wells. d. Incubate the plate at the desired temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding 20  $\mu\text{L}$  of the working **CENTA** solution to all wells. f. Immediately measure the absorbance at 405 nm at regular intervals.
3. Data Analysis: a. Calculate the initial reaction velocity for each well. b. Determine the percent inhibition using the following formula:  $\% \text{ Inhibition} = [1 - (V_0 \text{ with inhibitor} / V_0 \text{ without inhibitor})] \times 100$  c. For potent inhibitors, determine the  $\text{IC}_{50}$  value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Conclusion

**CENTA** is a versatile and user-friendly chromogenic substrate for the detection and kinetic characterization of  $\beta$ -lactamase activity. Its excellent aqueous solubility and stability make it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein offer a starting point for the reliable measurement of  $\beta$ -lactamase activity and the screening of potential inhibitors, contributing to the ongoing efforts to combat antibiotic resistance.

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